3-(2-Thienyl)acrylic acid

Description

Historical Context of Thienyl Acrylic Acid Research

The exploration of thienyl acrylic acid chemistry is rooted in the foundational principles of organic synthesis developed in the late 19th century. The primary method for synthesizing 3-(2-thienyl)acrylic acid and related compounds is the Knoevenagel condensation, a reaction named after the German chemist Emil Knoevenagel. wikipedia.orgsci-hub.se First described in the 1890s, this reaction is a modification of the aldol condensation. sigmaaldrich.comorganicreactions.org

The process involves the nucleophilic addition of a compound with an active methylene group (such as malonic acid) to a carbonyl group of an aldehyde or ketone, followed by a dehydration reaction. wikipedia.orgsigmaaldrich.com In the case of this compound, the synthesis typically employs thiophene-2-carboxaldehyde and an active methylene compound in the presence of a weak base catalyst, like an amine. sci-hub.seorganicreactions.org A notable variant is the Doebner modification, which utilizes pyridine as the solvent and is particularly effective when one of the groups on the active methylene component is a carboxylic acid, as this can lead to subsequent decarboxylation. wikipedia.orgorganic-chemistry.org These classical synthetic routes established the accessibility of thienyl acrylic acids, paving the way for their extensive study and application in subsequent decades.

Significance in Contemporary Chemical and Biological Sciences

In modern research, this compound has emerged as a crucial intermediate in both medicinal chemistry and materials science. Its utility as a scaffold has led to the creation of a multitude of compounds with significant biological and physical properties.

In the field of medicinal chemistry , it is a key starting material for a range of therapeutic agents. It has been used in the synthesis of:

Anti-HIV agents , specifically as a component in the creation of HEPT (1-[2-hydroxyethoxymethyl]-6-(phenylthio)thymine) analogs. chemicalbook.com

Enzyme inhibitors , including novel benzothiazepinones that act as inhibitors for glycogen synthase kinase-3β (GSK-3β). chemicalbook.com It is also used to synthesize analogs of benzimidazole and caffeine that inhibit monoamine oxidase B (MAOB), an enzyme implicated in neurodegenerative diseases. chemicalbook.comresearchgate.net

Antimicrobial and anticancer compounds , serving as the basis for Staphylococcus aureus Sortase A inhibitors and organotin(IV) complexes with potential antifungal and anticancer activities. nih.govresearchgate.net

In materials science , the compound's reactive nature is harnessed for the development of advanced materials. It can serve as a monomer for synthesizing polymers with enhanced thermal stability and chemical resistance, suitable for specialized coatings and adhesives. The conjugated system within the molecule makes it an excellent candidate for creating conductive polymers used in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Furthermore, a derivative, 2-cyano-3-(2-thienyl)acrylic acid (CTA), has found a niche application in analytical chemistry as an effective matrix for matrix-assisted laser desorption/ionization (MALDI) mass spectrometry, enabling the analysis of a wide range of molecules from lipids to large proteins. researchgate.net

Structural Basis for Diverse Research Applications

The versatility of this compound stems directly from its distinct molecular architecture, which combines several key functional and structural elements. guidechem.com

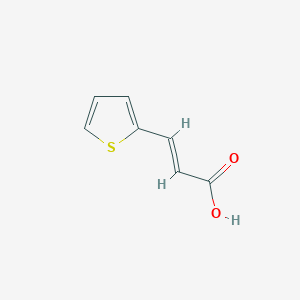

The core structure features an acrylic acid group attached to a thiophene ring . The acrylic acid moiety provides both a carboxylic acid group (-COOH) and a reactive carbon-carbon double bond. smolecule.com The carboxylic acid allows for the formation of esters and amides, a common strategy in drug design, as seen in its coupling with other molecules to form enzyme inhibitors. nih.gov

Crucially, the double bond of the acrylic acid is in conjugation with the aromatic thiophene ring. smolecule.com This extended π-electron system delocalizes electrons across the molecule, influencing its electronic properties and reactivity. This conjugation is fundamental to its application in conductive polymers and organic electronics.

The thiophene ring itself is an electron-rich five-membered heterocycle containing a sulfur atom. It can engage in various chemical reactions and intermolecular interactions like π-π stacking. The reactivity and properties of the entire molecule can be finely tuned by making substitutions on this ring. For instance, adding an electron-withdrawing nitro group can significantly alter the molecule's reactivity and biological activity, a key concept in structure-activity relationship (SAR) studies. The combination of these features—a reactive carboxylic acid, a polymerizable double bond, and a tunable aromatic system—makes this compound a highly adaptable and valuable platform in chemical research.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | (E)-3-thiophen-2-ylprop-2-enoic acid | nih.gov |

| CAS Number | 1124-65-8, 15690-25-2 | chemicalbook.comnih.gov |

| Molecular Formula | C₇H₆O₂S | nih.govsigmaaldrich.com |

| Molecular Weight | 154.19 g/mol | sigmaaldrich.com |

| Appearance | Slightly beige to yellow solid | chemicalbook.com |

| Melting Point | 145-148 °C | chemicalbook.comchemicalbook.com |

| pKa | 4.34 ± 0.10 (Predicted) | guidechem.com |

Table 2: Selected Research Applications of this compound

| Research Area | Application | Role of this compound | Source(s) |

| Medicinal Chemistry | Synthesis of Anti-HIV Analogs | Serves as a key building block for HEPT derivatives. | chemicalbook.com |

| Development of Enzyme Inhibitors | Used as a scaffold to create inhibitors for MAOB and GSK-3β. | chemicalbook.comchemicalbook.comresearchgate.net | |

| Creation of Antibacterial Agents | Forms the core structure of Staphylococcus aureus Sortase A inhibitors. | nih.gov | |

| Materials Science | Polymer Chemistry | Acts as a monomer to produce polymers with enhanced properties. | |

| Organic Electronics | Precursor for conductive polymers used in OLEDs and OPVs. | ||

| Analytical Chemistry | Mass Spectrometry | A derivative (CTA) is used as a MALDI matrix. | researchgate.net |

Propriétés

IUPAC Name |

(E)-3-thiophen-2-ylprop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O2S/c8-7(9)4-3-6-2-1-5-10-6/h1-5H,(H,8,9)/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKMZQOIASVGJQE-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50901215 | |

| Record name | NoName_302 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50901215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15690-25-2, 1124-65-8 | |

| Record name | (2E)-3-(2-Thienyl)-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15690-25-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Thiopheneacrylic acid, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015690252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(2-Thienyl)acrylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4247 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(2-thienyl)acrylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.093 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Propenoic acid, 3-(2-thienyl)-, (2E) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.443 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-THIOPHENEACRYLIC ACID, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/INO5ATY68D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 3- 2-thienyl Acrylic Acid

Established Synthetic Pathways

The synthesis of 3-(2-thienyl)acrylic acid, a molecule of interest in materials science and pharmaceutical development, is predominantly achieved through well-established condensation reactions. chemimpex.com These methods leverage the reactivity of thiophene derivatives to construct the characteristic acrylic acid side chain.

Knoevenagel Condensation Approaches

The Knoevenagel condensation is a cornerstone in the synthesis of this compound. smolecule.com This reaction typically involves the condensation of 2-thiophenealdehyde with malonic acid. smolecule.comvulcanchem.com The Doebner modification of the Knoevenagel reaction, which utilizes pyridine as a catalyst, is a frequently employed method. For instance, refluxing a mixture of thiophene-2-carbaldehyde and malonic acid in ethanol with pyridine as a catalyst for several hours yields this compound.

The reaction proceeds through the formation of an intermediate, 2-(2-thienylmethylene)malonic acid, which then undergoes decarboxylation to afford the final product. vulcanchem.com The choice of base and solvent can significantly influence the reaction's efficiency and yield. While pyridine is common, other bases like piperidine have also been utilized, sometimes in combination with microwave irradiation to accelerate the reaction and improve yields. niscpr.res.innepjol.info

Table 1: Knoevenagel Condensation Reaction Conditions

| Reactants | Catalyst | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 2-Thiophenealdehyde, Malonic Acid | Pyridine | Ethanol | Reflux | Not specified | |

| 2-Thiophenealdehyde, Malonic Acid | Alum (10 mol%) | Solvent-free | Microwave Irradiation | Excellent | niscpr.res.in |

Thiophene Reactivity in Acrylic Acid Synthesis

The inherent reactivity of the thiophene ring plays a crucial role in the synthesis of this compound and its derivatives. The electron-rich nature of the thiophene ring facilitates electrophilic substitution reactions, which are fundamental to many synthetic strategies. researchgate.net In the context of acrylic acid synthesis, the aldehyde group at the 2-position of the thiophene ring is the key functional group that participates in condensation reactions.

The Perkin reaction represents an alternative, though less common, route. This method involves the reaction of 2-thiophenecarboxaldehyde with an acid anhydride and its corresponding salt. niscpr.res.in However, the Knoevenagel condensation and its variations remain the more prevalent and generally higher-yielding approaches for laboratory and industrial-scale production. niscpr.res.invulcanchem.com

Advanced Synthetic Methodologies

In addition to traditional methods, modern synthetic techniques are being explored to enhance the efficiency, sustainability, and novelty of this compound synthesis. These advanced methodologies include the use of sonochemistry and biocatalysis.

Sonochemical Applications in Synthesis (e.g., Ultrasound Irradiation)

Ultrasound irradiation has emerged as a green and efficient tool in organic synthesis, including the preparation of α,β-unsaturated acids. biointerfaceresearch.com The application of ultrasound can significantly reduce reaction times and improve yields compared to conventional heating methods. biointerfaceresearch.com In the context of the Knoevenagel condensation for synthesizing this compound, microwave-assisted synthesis under solvent-free conditions has been shown to be highly effective. niscpr.res.innepjol.info For example, irradiating a mixture of 2-thiophenecarboxaldehyde, malonic acid, and a catalytic amount of alum in a microwave oven provides excellent yields in a much shorter time frame than traditional refluxing methods. niscpr.res.in This approach not only accelerates the reaction but also aligns with the principles of green chemistry by minimizing solvent usage. nepjol.info The ultrasonic-assisted co-precipitation method has also been noted for producing nanomaterials with smaller and more uniform particle sizes. mdpi.com

Biocatalytic and Biotransformation Routes (e.g., Enzymatic Addition, Transamination)

Biocatalysis offers a highly selective and environmentally friendly alternative for synthesizing chiral molecules and other fine chemicals. Phenylalanine ammonia-lyases (PALs) are enzymes that catalyze the reversible addition of ammonia to the double bond of cinnamic acid derivatives to produce phenylalanine analogues. frontiersin.orgfrontiersin.org This enzymatic hydroamination has been successfully applied to various heteroaryl-acrylates, including this compound. researchgate.net

For instance, yeast cells containing phenylalanine ammonia-lyase, such as those from Rhodotorula graminis, can stereoselectively introduce an ammonia molecule onto the double bond of this compound to produce the corresponding optically active amino acid. google.com This biotransformation is a promising route for the synthesis of chiral building blocks for pharmaceuticals. google.comkoreascience.kr Research has focused on engineering PAL enzymes for improved activity and stability, as well as optimizing reaction conditions such as ammonia concentration and pH to drive the equilibrium towards the desired amino acid product. sci-hub.se The use of immobilized enzymes in continuous flow reactors further enhances the scalability and reusability of the biocatalyst. paradisiresearch.com

Table 2: Biocatalytic Synthesis of Phenylalanine Analogs

| Enzyme Source | Substrate | Product | Key Findings | Reference |

|---|---|---|---|---|

| Rhodotorula graminis | This compound | Optically active phenylalanine analog | Stereoselective addition of ammonia to the double bond. | google.com |

| Phenylalanine Ammonia-Lyase (PAL) from Parsley | Heteroaryl-acrylates | L-enantiomers of heteroaryl-alanines | Good substrates for PAL, allowing for stereoselective synthesis. | researchgate.net |

Derivatization and Structural Modification

The this compound scaffold provides a versatile platform for further chemical modifications, leading to a wide range of derivatives with diverse properties and applications. The carboxylic acid group and the conjugated double bond are the primary sites for these transformations.

Key reactions include:

Esterification: The carboxylic acid can be readily converted to its corresponding esters by reacting with various alcohols. smolecule.com

Amidation: Reaction with amines leads to the formation of amides. smolecule.com For example, treatment of 2-furyl-3-(5-nitro-2-thienyl)acrylic acid with an aminating agent can produce the corresponding acrylamide. jst.go.jp

Reduction: The double bond can be reduced via catalytic hydrogenation, for example, using palladium on carbon (Pd/C) as a catalyst.

Oxidation: The acrylaldehyde precursor, 3-(2-thienyl)acrylaldehyde, can be oxidized to form this compound.

Halogenation: The thiophene ring can undergo electrophilic substitution reactions such as bromination.

These derivatization reactions are crucial for synthesizing more complex molecules for applications in pharmaceuticals and materials science. chemimpex.com For instance, organotin(IV) complexes have been synthesized using this compound as a bridging ligand, demonstrating its utility in coordination chemistry. researchgate.net

Synthesis of Organometallic Complexes and Derivatives (e.g., Organotin(IV) Complexes)

The synthesis of organometallic complexes using this compound as a ligand has been a subject of considerable research. A notable class of these are the organotin(IV) complexes. These complexes are typically synthesized by reacting the silver salt of this compound with tri- or di-organotin(IV) chlorides in specific molar ratios. tandfonline.com For instance, complexes with the general formulas R₃SnL and R₂SnL₂ (where L is the 3-(2-thienyl)acrylate ligand and R can be methyl, ethyl, n-butyl, or phenyl) have been successfully prepared. tandfonline.com The characterization of these compounds involves various analytical techniques, including elemental analysis, infrared (IR) spectroscopy, ¹H NMR, and mass spectrometry. tandfonline.com

Another approach to synthesizing organotin(IV) complexes involves the reaction of this compound with organotin(IV) compounds such as RSn(OH)₂Cl, R₂SnO, R₂SnCl₂, and R₃Sn(OH). researchgate.net These reactions lead to the formation of mono-, di-, and triorganotin complexes. researchgate.net The coordination of the tin atom typically occurs through the oxygen atoms of the carboxylate group. researchgate.netresearchgate.net X-ray crystallography studies have been employed to determine the three-dimensional structure of these complexes, revealing details about their coordination geometry. researchgate.netresearchgate.net For example, a di-triphenyltin(IV) complex has been synthesized where the this compound acts as a bridging ligand. researchgate.netresearchgate.net

The resulting organotin(IV) complexes often exhibit a trigonal bipyramidal geometry for 1:1 metal-ligand complexes and are generally monomeric in nature. ejaet.com Spectroscopic data from IR and multinuclear NMR (¹H, ¹³C, and ¹¹⁹Sn) are crucial in elucidating the coordination behavior and bonding patterns within these molecules. ejaet.com

Table 1: Examples of Synthesized Organotin(IV) Complexes of this compound

| Complex Formula | R Group | Synthetic Method | Reference |

|---|---|---|---|

| R₃SnL | CH₃, C₂H₅, n-C₄H₉, C₆H₅ | Reaction of silver salt with R₃SnCl | tandfonline.com |

| R₂SnL₂ | CH₃, C₂H₅, n-C₄H₉, C₆H₅ | Reaction of silver salt with R₂SnCl₂ | tandfonline.com |

| RSn(Cl)L₂ | n-Bu | Reaction with RSn(OH)₂Cl | researchgate.net |

| R₂SnL₂ | n-Bu, n-Oct | Reaction with R₂SnO | researchgate.net |

| R₃SnL | n-Bu, Cy, Ph | Reaction with R₃Sn(OH) | researchgate.net |

Formation of Nitrated and Halogenated Analogues

The thiophene ring of this compound is susceptible to electrophilic substitution reactions, allowing for the formation of nitrated and halogenated analogues.

Halogenation: Halogenation, such as bromination, can also be performed on derivatives of this compound. For example, esters of this compound can be brominated to yield 2-bromo-3-(5-nitro-2-thienyl)acrylic acid esters. jst.go.jp Another example is the Hunsdiecker-Borodin type decarboxylative halogenation of aryl acrylic acids, which can be used to obtain aryl vinyl halides. alfa-chemistry.com This reaction involves treating the acid with reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS). alfa-chemistry.com

Preparation of Esters, Amides, and Other Carboxylic Acid Derivatives

As a carboxylic acid, this compound readily undergoes reactions to form a variety of derivatives, including esters and amides.

Esters: Esterification can be achieved by reacting this compound with various alcohols. jst.go.jp For example, a range of thiophene-containing azobenzene esters have been synthesized from this compound and appropriately substituted 'azophenols'. capes.gov.br These reactions are fundamental in modifying the properties of the parent compound for various applications.

Amides: Amide derivatives are prepared through the condensation of this compound with various amines. jst.go.jp These reactions are often carried out to explore the biological potential of the resulting compounds.

Other Derivatives: The carboxylic acid group can be converted to other functionalities as well. For instance, the reaction of this compound with thionyl chloride can produce the corresponding acid chloride, which is a versatile intermediate for further transformations. mdpi.com

Cyclization and Heterocyclic Ring Formation Reactions

This compound and its derivatives are valuable precursors for the synthesis of various heterocyclic compounds through cyclization reactions.

One notable example is the synthesis of 1,4-thiazepanones. nih.gov A one-pot conjugate addition and acylation reaction between the methyl ester of this compound and N-Boc-cysteamine, in the presence of a base like DBU and an acyl transfer additive such as imidazole, can yield the cyclized 1,4-thiazepanone. nih.gov The reaction conditions, including the choice of base and solvent, significantly impact the yield of the cyclized product. nih.gov

Furthermore, derivatives of this compound can undergo intramolecular cyclization to form more complex fused heterocyclic systems. For example, 3-(2,4-thienylene)diacrylic acid, which can be synthesized from a bromo-substituted derivative of this compound via a Heck reaction, can be cyclized with thionyl chloride and a catalytic amount of pyridine to form a dichloride intermediate. mdpi.com This intermediate can then be reacted with anilines to produce dithieno[3,2-b:2,3-b']thiophene derivatives. mdpi.com

Another type of cyclization involves the reaction of 3-morpholino-3-(2-thienyl)acrylic acid thioanilides with malononitrile, which furnishes 6-amino-1-aryl-4-(2-thienyl)-1,2-dihydro-2-thioxopyridine-5-carbonitriles. researchgate.net A similar reaction with the corresponding anilides leads to 2-oxopyridine-5-carbonitriles. researchgate.net

Mechanistic Studies of this compound Reactions

Elucidation of Reaction Mechanisms in Coupled Systems (e.g., Nucleophilic Displacement)

The electron-withdrawing nature of the nitro group in derivatives like (E)-3-(5-nitro-2-thienyl)acrylic acid enhances the acidity of the compound, which is a critical factor in reactions that involve deprotonation, such as nucleophilic substitutions. The mechanism of action for this compound can involve interactions with various molecular targets where the thiophene ring can participate in π-π stacking and hydrogen bonding. The nitro group itself can undergo redox reactions, forming reactive intermediates. In the context of enzyme inhibition, these interactions can modulate the activity of specific enzymes.

Insights into Polymerization and Cross-Coupling Mechanisms

While specific mechanistic studies on the polymerization of this compound are not extensively detailed, general principles of acrylic acid polymerization can provide insights. The polymerization of acrylic acid can occur via a precipitation polymerization mechanism in a suitable solvent like toluene. kpi.ua This process involves initiation, propagation, transfer, and termination reactions occurring in both the continuous and dispersed phases. kpi.ua A kinetic model for this type of polymerization considers the reactions in both phases, as well as mass transfer and partitioning steps. kpi.ua

In cross-coupling reactions, such as the Heck reaction, a bromo-substituted derivative of this compound can be coupled with an acrylate. mdpi.com The mechanism of the Heck reaction typically involves the oxidative addition of the aryl halide to a palladium(0) catalyst, followed by insertion of the alkene into the palladium-aryl bond, and subsequent β-hydride elimination to release the product and regenerate the catalyst.

Spectroscopic Characterization and Advanced Analytical Techniques for this compound

The structural elucidation and characterization of this compound are heavily reliant on a suite of spectroscopic techniques. Vibrational and nuclear magnetic resonance spectroscopy, in particular, provide definitive information regarding the molecule's functional groups, connectivity, and stereochemistry. Advanced applications of these techniques also extend to the characterization of its various derivatives.

Computational Chemistry and Theoretical Investigations of 3- 2-thienyl Acrylic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of 3-(2-thienyl)acrylic acid. These methods model the electronic structure of the molecule to predict its geometric, energetic, and spectroscopic properties.

Density Functional Theory (DFT) has been a primary method for the theoretical investigation of this compound and its derivatives. researchgate.netscience.gov Researchers have widely used the B3LYP functional, a hybrid method that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, for these studies. researchgate.netmcbu.edu.tr DFT calculations have been successfully applied to analyze the molecular structures of both the monomer and dimer forms of this compound. researchgate.netscience.gov These studies have been instrumental in optimizing the molecule's geometry, predicting its vibrational spectra (FT-IR and FT-Raman), and analyzing its electronic properties. researchgate.netwu.ac.th The agreement between theoretical predictions from DFT and experimental data has been consistently strong, validating the use of this approach for understanding the compound's structural and spectroscopic features. researchgate.netscience.gov

The Hartree-Fock (HF) method, an ab initio approach, serves as a foundational method in quantum chemistry. While DFT often provides more accurate results for many systems by including electron correlation, HF is significant for providing a basic understanding of the electronic structure. In the context of related thiophene-based carboxylic acids, such as 3-thiophenecarboxylic acid, the Hartree-Fock method has been used alongside DFT to analyze molecular structure, vibrational spectra, and other properties for both monomer and dimer forms. google.com.sggoogle.com The HF method calculates the electronic energy and wavefunction by considering each electron in the averaged field of all other electrons, without accounting for the instantaneous repulsions between electrons (electron correlation). libretexts.org This approach, while computationally less intensive than post-HF methods, provides a valuable starting point for more complex calculations and is often used for comparative purposes. libretexts.org

The choice of a basis set is a critical aspect of any quantum chemical calculation, as it defines the set of functions used to build the molecular orbitals. For studies on this compound, the Pople-style basis set, specifically 6-311++G(d,p), has been frequently employed in conjunction with DFT calculations. researchgate.netscience.govwu.ac.thbohrium.com

This basis set can be broken down as follows:

6-311G : This indicates a valence triple-zeta basis set, meaning that the core atomic orbitals are described by a single contracted function (from 6 primitive Gaussian functions), while the valence orbitals are described by three separate functions (contracted from 3, 1, and 1 primitive Gaussians, respectively). This provides greater flexibility for describing the electron distribution in chemical bonds. uba.ar

++ : The double plus signs indicate the addition of diffuse functions on both heavy (non-hydrogen) atoms and hydrogen atoms. Diffuse functions are important for accurately describing systems with delocalized electrons or for analyzing intermolecular interactions. stackexchange.com

(d,p) : These are polarization functions. The 'd' adds d-type orbitals to heavy atoms, and the 'p' adds p-type orbitals to hydrogen atoms. These functions allow for the distortion of atomic orbitals within the molecular environment, which is crucial for an accurate description of chemical bonding and molecular geometry. uba.ar

The selection of the 6-311++G(d,p) basis set represents a balance between computational cost and accuracy, providing a robust framework for investigating the detailed electronic structure and properties of this compound. researchgate.net

Hartree-Fock (HF) Methodologies

Molecular Electronic Structure Analysis

Analysis of the molecular electronic structure reveals key details about the reactivity, stability, and bonding characteristics of this compound. Techniques such as Frontier Molecular Orbital (FMO) theory and Natural Bond Orbital (NBO) analysis are central to these investigations.

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net These orbitals are crucial for understanding a molecule's electronic properties and chemical reactivity. dergipark.org.tr The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. A smaller energy gap suggests that the molecule is more easily excitable and kinetically less stable. researchgate.net

For this compound, DFT calculations have been used to determine the energies of these frontier orbitals. researchgate.netscience.gov The analysis provides insights into the electron-donating and accepting capabilities of the molecule, which are fundamental to its chemical behavior and potential applications in materials science.

| Orbital | Description |

| HOMO | Highest Occupied Molecular Orbital; represents the ability to donate an electron. |

| LUMO | Lowest Unoccupied Molecular Orbital; represents the ability to accept an electron. |

| Energy Gap (ΔE) | The difference in energy between the HOMO and LUMO; indicates chemical reactivity and kinetic stability. researchgate.net |

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. researchgate.netwu.ac.th It provides a detailed picture of the delocalization of electron density from occupied Lewis-type orbitals (bonds or lone pairs) to unoccupied non-Lewis-type orbitals (antibonding or Rydberg orbitals). researchgate.net

In the study of this compound, NBO analysis has been employed to investigate and quantify intermolecular interactions, particularly hydrogen bonding in its dimer structure. researchgate.net The strength of these interactions is evaluated using second-order perturbation theory, which calculates the stabilization energy (E(2)) associated with the delocalization between donor and acceptor orbitals. researchgate.net This analysis helps to explain the stability of different molecular conformations and the nature of the non-covalent forces that govern its structure. researchgate.netgoogle.com

Atoms in Molecules (AIM) Theory for Intermolecular Interactions

The Atoms in Molecules (AIM) theory is a powerful quantum mechanical approach used to analyze the electron density and characterize chemical bonding, including non-covalent interactions like hydrogen bonds. In the context of this compound (3-2TAA), AIM analysis has been employed to understand the intermolecular interactions, particularly in its dimeric structures. researchgate.netnih.gov

Studies utilizing Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level have investigated the topological properties of the electron density at the bond critical points (BCPs) of the intermolecular hydrogen bonds in the 3-2TAA dimer. researchgate.net The presence of a BCP between a hydrogen donor and an acceptor atom is a primary indicator of a hydrogen bond. Key topological parameters derived from AIM analysis include the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at the BCP.

For the hydrogen bonds in the 3-2TAA dimer, the calculated values of electron density are significant, and the positive values of the Laplacian indicate the interactions are of the closed-shell type, which is characteristic of hydrogen bonds and other non-covalent interactions. researchgate.netnih.gov These findings from AIM theory provide a quantitative description of the hydrogen bonding that stabilizes the dimeric form of this compound, corroborating evidence from other spectroscopic and theoretical methods. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique that illustrates the charge distribution of a molecule three-dimensionally. dergipark.org.tr It is a valuable tool for predicting and understanding how a molecule will interact with other species, particularly in identifying sites for electrophilic and nucleophilic attack. uni-muenchen.desemanticscholar.org The MEP is plotted onto a constant electron density surface, with different colors representing different values of the electrostatic potential. uni-muenchen.de

For this compound, MEP analysis, often performed using DFT methods like B3LYP, reveals the reactive sites of the molecule. researchgate.netscience.gov The color-coded map highlights regions of negative potential (typically shown in red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and prone to nucleophilic attack. uni-muenchen.de

Conformational Analysis and Potential Energy Surfaces

Potential Energy Surface (PES) scans are computational methods used to explore the conformational space of a molecule by systematically changing one or more of its internal coordinates, such as dihedral angles, and calculating the energy at each step. gaussian.comuni-muenchen.de This allows for the identification of stable conformers (energy minima) and transition states (saddle points) on the energy landscape. dergipark.org.tr

For molecules with rotatable bonds, like this compound, PES scans are essential for understanding their flexibility and identifying the most stable three-dimensional structures. A relaxed PES scan involves optimizing the geometry at each incremental step of the chosen coordinate. gaussian.com In the case of a related compound, 2-cyano-3-(thiophen-2-yl)acrylic acid, a relaxed PES scan was performed by rotating the C-C bond between the thiophene ring and the cyanoacrylic acid moiety. researchgate.net This type of scan helps to determine the energy barriers to rotation and the relative energies of different conformers. researchgate.netemmanuelcollege.ac.in Such studies, often carried out with DFT methods, provide fundamental insights into the molecule's structural preferences which in turn influence its chemical and physical properties. dergipark.org.trresearchgate.net

For similar compounds, such as derivatives of 3-aryl-2-(benzothiazol-2'-ylthio) acrylonitrile, the condensation reaction can lead to the formation of either a single isomer or a mixture of E and Z isomers. mdpi.com The determination of the resulting configuration often relies on spectroscopic methods like NMR, with computational calculations providing support for the experimental findings. mdpi.com In the case of 2-cyano-3-(thiophen-2-yl)acrylic acid, theoretical studies have shown that the E-isomer is generally the more stable conformation. researchgate.net The stability of different conformers is influenced by factors such as steric hindrance and intramolecular interactions, like hydrogen bonding. researchgate.netscirp.org The identification of the most stable isomer is crucial as it is the predominant form of the molecule and dictates its behavior in chemical reactions and biological systems.

Potential Energy Surface (PES) Scans

Simulation of Spectroscopic Properties

Theoretical calculations, particularly those based on Density Functional Theory (DFT), are widely used to predict the vibrational spectra (FT-IR and FT-Raman) of molecules. wu.ac.th These predictions provide a powerful tool for the assignment of experimental vibrational bands to specific molecular motions. For this compound, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been successfully used to simulate its FT-IR and FT-Raman spectra. researchgate.netwu.ac.th

The process involves optimizing the molecular geometry to find its minimum energy structure, followed by the calculation of harmonic vibrational frequencies. scifiniti.com These calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and the use of incomplete basis sets. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. scifiniti.com

The theoretical spectra for both the monomeric and dimeric forms of 3-2TAA have been calculated. researchgate.net A comparison of the calculated and experimental spectra allows for a detailed assignment of the vibrational modes. For instance, the characteristic stretching vibrations of the C=O and O-H groups of the carboxylic acid, as well as the vibrational modes of the thiophene ring, can be accurately identified. researchgate.netmdpi.com The good agreement often found between the scaled theoretical wavenumbers and the experimental data validates the calculated molecular structure and provides a deeper understanding of the molecule's vibrational properties. researchgate.netsemanticscholar.org

Below is a table comparing selected experimental and calculated vibrational frequencies for this compound.

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (Scaled) (cm⁻¹) |

| O-H stretch | ~3000 (broad) | - | ~3085 |

| C=O stretch | 1680 | 1678 | 1695 |

| C=C stretch (acrylic) | 1615 | 1618 | 1625 |

| Thiophene ring stretch | 1420 | 1422 | 1428 |

| C-O stretch | 1305 | - | 1310 |

Note: The calculated values are often scaled to better match experimental results. The exact values can vary depending on the level of theory and basis set used in the calculation. The data presented here is a representative summary based on typical findings in the literature.

Computational UV-Vis and NMR Spectral Prediction

Computational methods, particularly Density Functional Theory (DFT), have been instrumental in predicting the spectroscopic properties of this compound (3-2TAA). These theoretical calculations provide a valuable complement to experimental data, aiding in the structural elucidation and understanding of the molecule's electronic properties.

Studies have employed DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p), to simulate the electronic absorption spectra in various solvents. researchgate.netbohrium.com The electronic properties, including UV-Vis absorption wavelengths (λmax), oscillator strengths, and excitation energies, have been calculated using the time-dependent DFT (TD-DFT) approach. researchgate.netresearchgate.net These theoretical spectra are then compared with experimental results, often showing a high degree of agreement. researchgate.net For instance, a study on acrylic acid using DFT with the STO-3G basis set calculated the energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to be 5.545 eV, which is indicative of the molecule's chemical activity. dergipark.org.trresearchgate.netresearchgate.net

Similarly, computational methods are used to predict the Nuclear Magnetic Resonance (NMR) spectra. The Gauge-Independent Atomic Orbital (GIAO) method is frequently used to calculate the 1H and 13C NMR chemical shifts in different solvents. wu.ac.thwu.ac.th Theoretical NMR data for related thiophene derivatives have been shown to correlate well with experimental findings, aiding in the precise assignment of chemical shifts. google.com

| Compound | Method | Parameter | Calculated Value | Experimental Value | Reference |

|---|---|---|---|---|---|

| Acrylic Acid | DFT/STO-3G | HOMO-LUMO Gap | 5.545 eV | N/A | dergipark.org.tr, researchgate.net |

| This compound | TD-DFT | UV-Vis (λmax) | Calculated | Agreement with experiment | researchgate.net |

| Pioglitazone (related thiazole derivative) | GIAO/B3LYP/6-311G++(d,p) | 1H, 13C NMR | Calculated shifts | Compared with experimental | wu.ac.th |

Molecular Docking and Receptor Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding potential drug-receptor interactions.

Ligand-Protein Interaction Analysis (e.g., Human Monoamine Oxidase B, Alzheimer's, Parkinson's, Schizophrenia related proteins)

Molecular docking studies have investigated the inhibitory potential of this compound against several key protein targets implicated in neurological disorders.

Human Monoamine Oxidase B (MAO-B): MAO-B is a significant target for drugs used in the treatment of Parkinson's disease. nih.gov Computational studies have explored the interaction of 3-2TAA with human MAO-B (PDB ID: 2V5Z). researchgate.net The inhibitor characteristics of two stable conformers of 3-2TAA were analyzed and compared with known selective inhibitors like safinamide, a coumarin analogue, farnesol, and phenylethylhydrazine. researchgate.netresearchgate.net The docking results help to understand the binding modes and affinity of the compound within the enzyme's active site. researchgate.net For example, derivatives of safinamide, which share structural similarities, have shown high potency and selectivity as MAO-B inhibitors, with some analogues exhibiting IC50 values in the nanomolar range. acs.org

Proteins related to Alzheimer's, Parkinson's, and Schizophrenia: Research has extended to docking 3-2TAA and its derivatives against other proteins relevant to neurodegenerative diseases. These targets include Cyclin-dependent Kinase 2 (CDK2, PDB ID: 1B39), inducible nitric oxide synthase (iNOS, PDB ID: 1DD7), and dopa decarboxylase (PDB ID: 1JS3), which are associated with Alzheimer's, schizophrenia, and Parkinson's diseases. researchgate.net The binding energies and interactions observed in these docking studies suggest that 3-2TAA could be a promising candidate for inhibiting these proteins. researchgate.net The compound's ability to penetrate the active sites of these receptors is a key finding from these computational analyses. researchgate.net Furthermore, compounds that interfere with the aggregation of proteins like α-synuclein, β-amyloid, and tau are considered potential therapeutics for diseases such as Parkinson's and Alzheimer's. google.com

| Ligand | Protein Target | PDB ID | Key Findings | Reference |

|---|---|---|---|---|

| This compound | Human Monoamine Oxidase B (MAO-B) | 2V5Z | Investigated as a potential inhibitor; compared with known MAO-B inhibitors. | researchgate.net, researchgate.net |

| This compound | Cyclin-dependent Kinase 2 (CDK2) | 1B39 | Considered a promising inhibitor based on energy scores and interaction in the active site. | researchgate.net |

| This compound | Inducible nitric oxide synthase (iNOS) | 1DD7 | Docking studies suggest potential inhibitory activity. | researchgate.net |

| This compound | Dopa decarboxylase | 1JS3 | Considered a promising inhibitor for diseases like Parkinson's. | researchgate.net |

| (S)-3-Chlorobenzyloxyalaninamide (Safinamide analogue) | MAO-B | N/A | IC50 = 33 nM, potent inhibitor. | acs.org |

Quantitative Structure-Activity Relationship (QSAR) for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. These models are invaluable in drug discovery for predicting the activity of new, unsynthesized compounds.

For thiophene derivatives, including compounds structurally related to 3-2TAA, QSAR studies have been developed to predict various biological activities, such as genotoxicity. researchgate.net These models are built using a set of known compounds (a training set) and then validated using a separate set of compounds (a test set). nih.govasianpubs.org

The process involves calculating a range of molecular descriptors for each compound, which can include physicochemical properties (like hydrophobicity, electronic properties) and three-dimensional properties (steric and electrostatic fields). Statistical methods like Multiple Linear Regression (MLR) and Support Vector Machines (SVM) are then used to build the QSAR model. researchgate.netanalis.com.my For instance, a study on the genotoxicity of 140 thiophene derivatives successfully used a GS-SVM model with an accuracy of over 92% for both the training and test sets. researchgate.net Such models can effectively classify compounds and predict their biological potential, guiding the synthesis of more potent and selective derivatives. nih.gov

Biological Activities and Pharmaceutical Research Applications of 3- 2-thienyl Acrylic Acid

Antimicrobial Research

Antibacterial Activity of 3-(2-Thienyl)acrylic acid and its Derivatives

Derivatives of this compound have demonstrated noteworthy antibacterial properties. For instance, certain organotin(IV) carboxylate complexes derived from this acid have shown significant inhibition against various bacterial pathogens, in some cases comparable to standard antibiotics like Cefixime and Roxithromicine. researchgate.net One study highlighted a di-triphenyltin(IV) complex that exhibited antibacterial activity. najah.edu

Furthermore, research into related structures, such as thieno[2,3-d]pyrimidinediones, has revealed potent activity against a range of Gram-positive bacteria, including multidrug-resistant strains like MRSA (methicillin-resistant Staphylococcus aureus), VISA (vancomycin-intermediate S. aureus), VRSA (vancomycin-resistant S. aureus), and VRE (vancomycin-resistant enterococci). nih.gov Specifically, two thieno[2,3-d]pyrimidinedione derivatives showed significant antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 2–16 mg/L against these resistant strains. nih.gov However, their activity against Gram-negative bacteria was found to be weak. nih.gov

Another area of investigation involves 5-nitro-2-thienyl groups incorporated into various heterocyclic structures. For example, 3,3′-((3-hydroxyphenyl)azanediyl)dipropionic acid derivatives containing a 5-nitro-2-thienyl group have shown enhanced activity against S. aureus and E. faecalis. nih.gov Similarly, a series of 2-(5-nitro-2-heteroaryl)-1,3,4-thiadiazole derivatives, including those with a nitrothiophene moiety, were synthesized and showed activity primarily against Gram-positive bacteria. ut.ac.ir

| Derivative Class | Bacterial Strains | Activity Highlights |

| Organotin(IV) carboxylates | Various pathogens | Outstanding inhibition, comparable to Cefixime and Roxithromicine researchgate.net |

| Thieno[2,3-d]pyrimidinediones | Gram-positive bacteria (MRSA, VISA, VRSA, VRE) | Potent activity (MIC 2–16 mg/L) nih.gov |

| 3,3′-((3-hydroxyphenyl)azanediyl)dipropionic acid derivatives | S. aureus, E. faecalis | Enhanced activity with 5-nitro-2-thienyl group nih.gov |

| 2-(5-nitro-2-heteroaryl)-1,3,4-thiadiazoles | Gram-positive bacteria | Active against Gram-positive strains ut.ac.ir |

Antifungal Evaluation of Derivatives

Derivatives of this compound have also been evaluated for their antifungal potential. A novel di-triphenyltin(IV) complex of (E)-3-(thiophen-2-yl)acrylic acid demonstrated greater antifungal activity against the pathogenic fungus Fusarium oxysporum f.sp. albedins (FOA) compared to the free ligand. najah.edu

In other studies, organotin(IV) complexes have shown promising antifungal activity, with some compounds exhibiting 100% fungal inhibition, comparable to the well-known antifungal drug Terbinafine. researchgate.net For example, one organotin(IV) complex showed 100% inhibition against Candida albicans and Candida neoformans with MIC values (≤0.25 μg/mL) lower than the standard drug fluconazole for C. neoformans. researchgate.net

Furthermore, a series of 3-aryl-2-(2-thienyl)acrylonitriles and 3-aryl-2-(3-thienyl)acrylonitriles were synthesized and evaluated for their antifungal activities against a panel of opportunistic and pathogenic fungi. researchgate.net Research on related furan-containing compounds, specifically 3-aryl-3-(furan-2-yl)propenoic acid derivatives, has also indicated significant antimicrobial activity against pathogens like Candida albicans.

| Derivative Class | Fungal Strains | Activity Highlights |

| Di-triphenyltin(IV) complex | Fusarium oxysporum f.sp. albedins (FOA) | More active than the free ligand najah.edu |

| Organotin(IV) complexes | Candida albicans, Candida neoformans | 100% inhibition, lower MIC than fluconazole for C. neoformans researchgate.net |

| 3-Aryl-2-(2-thienyl)acrylonitriles | Opportunistic and pathogenic fungi | Evaluated for antifungal activity researchgate.net |

| 3-Aryl-3-(furan-2-yl)propenoic acids | Candida albicans | Significant antimicrobial activity |

Anti-inflammatory Investigations

In Vitro and In Vivo Anti-inflammatory Effects

Research has explored the anti-inflammatory potential of compounds related to this compound. Studies on a series of novel acrylic acid derivatives, including those with a thienyl substituent, have shown them to be potential dual inhibitors of lipoxygenase (LOX) and cyclooxygenase-1 (COX-1), as well as possessing antioxidant and anti-inflammatory properties. researchgate.net Some of these compounds exhibited very good anti-inflammatory activity. researchgate.net

In vivo studies, such as the carrageenan-induced rat paw edema model, have been used to assess anti-inflammatory effects. researchgate.netnih.gov For instance, certain aryl-acetic acids and their derivatives demonstrated a significant inhibition of carrageenan-induced paw edema in rats, with inhibition rates between 44.1% and 70.9%. researchgate.net Similarly, 2-aryl-1,3-indandiones, which can be synthesized from related starting materials, have shown anti-inflammatory activity in the carrageenan edema test, with some compounds showing potent inhibition of up to 57%. nih.gov

In vitro assays often involve measuring the inhibition of inflammatory mediators. For example, a diamine-PEGylated derivative of oleanolic acid was shown to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α, IL-1β, iNOS, and COX-2 in LPS-stimulated RAW 264.7 macrophage cells. mdpi.com This indicates a mechanism of action that involves blocking key inflammatory pathways. mdpi.com

| Compound/Derivative Class | Model | Key Findings |

| Thienyl-substituted acrylic acids | In vitro (LOX/COX-1 inhibition) | Potential dual inhibitors with anti-inflammatory activity researchgate.net |

| Aryl-acetic acids | In vivo (carrageenan-induced rat paw edema) | Significant edema inhibition (44.1-70.9%) researchgate.net |

| 2-Aryl-1,3-indandiones | In vivo (carrageenan-induced rat paw edema) | Potent edema inhibition (up to 57%) nih.gov |

| Diamine-PEGylated oleanolic acid derivative | In vitro (LPS-stimulated macrophages) | Inhibition of NO, TNF-α, IL-1β, iNOS, and COX-2 mdpi.com |

Enzyme Inhibition Studies

Inhibition of Monoamine Oxidase B (MAO-B)

This compound has been investigated for its potential to inhibit monoamine oxidase B (MAO-B), an enzyme implicated in the progression of neurodegenerative diseases like Parkinson's disease. researchgate.netparkinsons.org.uk MAO-B inhibitors work by preventing the breakdown of dopamine, thereby increasing its availability in the brain. parkinsons.org.uk

Molecular docking studies have been employed to investigate the inhibitor characteristics of stable conformers of this compound on the human MAO-B enzyme. These computational studies compare its potential binding affinity to that of known selective MAO-B inhibitors such as safinamide, a coumarin analogue, farnesol, and phenylethylhydrazine. researchgate.net The goal of such research is to identify novel scaffolds for the development of new MAO-B inhibitors. frontiersin.org The development of selective MAO-B inhibitors is a key strategy in designing treatments for Parkinson's disease, aiming to alleviate symptoms and potentially slow disease progression. frontiersin.orgnih.gov

| Compound | Method | Key Findings |

| This compound | Molecular Docking | Investigated as a potential inhibitor of human MAO-B researchgate.net |

| Safinamide Analogues | In vitro enzyme inhibition assay | Some analogues showed higher potency than safinamide (IC50 = 17-43 nM vs 98 nM) researchgate.net |

Glycogen Synthase Kinase-3β (GSK-3β) Inhibition Research

Glycogen Synthase Kinase-3β (GSK-3β) is a serine/threonine kinase implicated in a wide range of cellular processes and associated with diseases including Alzheimer's disease, bipolar disorder, and diabetes. nih.gov Consequently, it is a significant target in drug discovery. Research has explored derivatives of thienylacrylic acid as potential inhibitors of this enzyme.

Studies have investigated compounds structurally related to this compound for their GSK-3β inhibitory potential. For instance, derivatives of (E)-3-(5-Nitro-2-thienyl)acrylic acid have been evaluated for their ability to inhibit GSK-3β, with some derivatives showing IC50 values as low as 71 µM. The inhibitory activity of such compounds is often linked to the presence of specific residues, such as cysteine, within the ATP-binding site of the enzyme. researchgate.net For example, thienylhalomethylketones have been identified as the first irreversible inhibitors of GSK-3β, likely acting on the Cys199 residue at the entrance to the active site. researchgate.net

Furthermore, the design of novel GSK-3β inhibitors has led to the synthesis of complex heterocyclic structures derived from a thieno[3,2-c]pyrazole scaffold. One such derivative, compound 16b, was identified as a highly potent GSK-3β inhibitor with an IC50 of 3.1 nM. nih.gov This compound demonstrated the ability to inhibit GSK-3β in SH-SY5Y cells by increasing its phosphorylation at the Ser9 residue and was also found to inhibit the Aβ-induced hyperphosphorylation of the tau protein, a key event in Alzheimer's pathology. nih.gov While not direct derivatives of this compound, these findings highlight the utility of the thiophene moiety as a key structural element in the development of potent and selective GSK-3β inhibitors.

Table 1: Examples of Thiophene-Containing GSK-3β Inhibitors and Their Activity

| Compound Class/Derivative | Target/Model | Key Finding | Reference |

|---|---|---|---|

| (E)-3-(5-Nitro-2-thienyl)acrylic acid derivatives | Glycogen synthase kinase-3β | Some derivatives exhibited IC50 values as low as 71 µM. | |

| Thienylhalomethylketones | Glycogen synthase kinase-3β | First irreversible inhibitors described; act on Cys199. | researchgate.net |

| Thieno[3,2-c]pyrazol-3-amine derivative (16b) | Glycogen synthase kinase-3β | Potent inhibitor with an IC50 of 3.1 nM. | nih.gov |

Applications in Drug Design and Discovery

This compound serves as a versatile scaffold in medicinal chemistry for the synthesis of novel compounds with potential therapeutic applications, particularly in oncology. Its structural features can be modified to create derivatives with enhanced biological activity.

Research has demonstrated its use as a starting material for creating compounds with significant anti-cancer properties. For example, a series of 3-aryl-2-(2-thienyl)acrylonitriles were synthesized and evaluated for their cytotoxic effects against three human cancer cell lines: MCF-7 (breast), H-460 (lung), and SF-268 (CNS). researchgate.net Several of these derivatives displayed potent activity, with some compounds showing IC50 values below 0.1 µM, comparable to the standard drug Adriamycin. researchgate.net

In another study, this compound was used to synthesize novel acylselenourea derivatives. nih.gov One such compound, (E)-N-(allylcarbamoselenoyl)-3-(thiophen-2-yl)acrylamide, was created from this compound and showed dual activity as both an anticancer and radical scavenging agent. nih.gov Additionally, a di-triphenyltin(IV) complex incorporating a this compound bridge was synthesized and tested against the H157 cancer cell line, where it demonstrated up to 69% cytotoxicity at a low concentration of 2 µg/mL. researchgate.net A related compound, 3-(3-methyl-2-thienyl)acrylic acid, has also been utilized in the synthesis of conjugates intended as potential anticancer agents. chemicalbook.in These examples underscore the importance of the this compound framework in the development of new anti-cancer drug candidates.

Table 2: Cytotoxicity of 3-Aryl-2-(2-thienyl)acrylonitrile Derivatives

| Compound | MCF-7 (IC50, µM) | H-460 (IC50, µM) | SF-268 (IC50, µM) | Reference |

|---|---|---|---|---|

| 7f | 0.11 | 0.18 | 0.10 | researchgate.net |

| 7h | 0.39 | 0.66 | 1.76 | researchgate.net |

| 7j | 4.4 | >10 | >10 | researchgate.net |

| 8a | 5.1 | >10 | >10 | researchgate.net |

| 8d | 0.80 | 1.40 | 3.10 | researchgate.net |

| Adriamycin (Standard) | 0.16 | 0.18 | 0.14 | researchgate.net |

The structural analogue of this compound, β-2-thienyl-DL-alanine, has been studied as an inhibitor of phenylalanine transport and metabolism. nih.gov Phenylalanine is an essential amino acid whose absorption and metabolism are critical physiological processes. Understanding how analogues interfere with these pathways is relevant for drug design, particularly for conditions like phenylketonuria or for modulating the absorption of phenylalanine-based drugs.

In vivo studies using a perfusion procedure in rats demonstrated that β-2-thienyl-DL-alanine competitively inhibits the intestinal absorption of phenylalanine. nih.gov The study estimated its inhibition constant (Ki) value to be 81 mM. nih.gov This inhibitory effect extends to the enzyme phenylalanine hydroxylase, which is crucial for phenylalanine catabolism. In vitro assessments showed that in the presence of 24 mM β-2-thienyl-DL-alanine, the apparent Km of liver phenylalanine hydroxylase increased from 0.61 mM to 2.70 mM, indicating competitive inhibition. nih.gov However, the compound's rapid metabolism and limited inhibitory potency in vivo suggest it has restricted potential as an effective blocker of phenylalanine absorption. nih.gov This research highlights that while thiophene-based amino acid analogues can interact with phenylalanine transport systems, their efficacy for enhancing or blocking drug absorption would depend on overcoming factors like rapid metabolic breakdown. nih.gov

Synthesis of Bioactive Compounds (e.g., Anti-cancer Agents)

Genetic and Cellular Impact Studies

The Type III Secretion System (T3SS) is a sophisticated protein delivery apparatus used by many Gram-negative bacteria to inject effector proteins into host cells, a process essential for their virulence. nih.govnih.gov Targeting the T3SS is considered a promising anti-virulence strategy. Research into phenolic compounds has identified molecules capable of suppressing the T3SS, suggesting a potential role for structurally similar compounds like this compound.

A study screening for inhibitors of the T3SS in the rice pathogen Xanthomonas oryzae pv. oryzae (Xoo) identified several phenolic compounds that could suppress T3SS-dependent virulence. researchgate.net One of the active compounds, o-coumaric acid, which shares the acrylic acid side chain with this compound, was shown to significantly attenuate the hypersensitive response (a defense reaction analogous to the inflammatory response in animals) without affecting bacterial growth. researchgate.net Further analysis using quantitative real-time PCR (qRT-PCR) revealed that the compound suppressed the mRNA levels of key T3SS regulatory and structural genes. researchgate.net While this study did not test this compound directly, it demonstrates that compounds with a similar acrylic acid-based structure can modulate gene expression within the T3SS pathway, thereby inhibiting bacterial virulence. This provides a basis for investigating this compound and its derivatives as potential T3SS inhibitors.

Genotoxicity assessment is a critical component of evaluating the safety profile of any chemical compound intended for therapeutic or industrial use. Studies have been conducted to determine the potential of this compound and related thiophene derivatives to cause genetic damage.

In a comprehensive study that developed a classification structure-activity relationship (CSAR) model to predict the genotoxicity of thiophene derivatives, this compound (CAS 15690-25-2) was included in the external validation set. researchgate.net The results from this model, which was based on experimental data, classified this compound as non-genotoxic. researchgate.net Another dataset used in a similar predictive study also listed trans-3-(3-thienyl)acrylic acid as non-genotoxic. amazonaws.com

For context, studies on the parent structure, acrylic acid, have shown that it can induce genotoxic effects in L5178Y mouse lymphoma cells, primarily acting through a clastogenic mechanism (causing structural chromosome aberrations). nih.gov However, these effects were generally observed at high concentrations that also caused significant cytotoxicity. nih.gov The findings for this compound itself suggest that the addition of the thiophene ring results in a compound that is not genotoxic under the tested conditions. researchgate.net

Table 3: Genotoxicity Classification of Thiophene Derivatives

| Compound | CAS Number | Genotoxicity Result | Study Type | Reference |

|---|---|---|---|---|

| This compound | 15690-25-2 | Negative | Predictive Model (CSAR) | researchgate.net |

| trans-3-(3-Thienyl)acrylic acid | 102696-71-9 | Negative | Predictive Model | amazonaws.com |

| Acrylic acid | 79-10-7 | Positive (at high concentrations) | In vitro cell assay | nih.gov |

Material Science Applications and Polymer Chemistry of 3- 2-thienyl Acrylic Acid

Polymerization and Copolymerization Studies

The unique molecular structure of 3-(2-thienyl)acrylic acid, which features a thiophene ring, a conjugated double bond, and a carboxylic acid group, makes it a versatile monomer for creating a variety of functionalized polymers. Its ability to undergo polymerization and copolymerization has been explored for developing materials with tailored properties for specific applications.

Synthesis of Functionalized Polymers

This compound serves as a fundamental building block in the synthesis of advanced polymers. dergipark.org.tr The presence of both the polymerizable acrylic acid moiety and the electronically active thiophene ring allows for its incorporation into polymer chains, thereby imparting specific functionalities. rsc.org This dual functionality is crucial for developing materials with enhanced thermal stability, chemical resistance, or specific electronic characteristics.

Derivatives of this compound can be synthesized and subsequently polymerized to create a diverse range of functional materials. For instance, a nitro-substituted version, (E)-3-(5-Nitro-2-thienyl)acrylic acid, can act as a monomer to produce polymers suitable for applications like coatings and adhesives due to their potential for improved thermal and chemical resilience. The general process often involves step-growth polymerization or other polymerization techniques where the acrylic acid or its derivatives are reacted with other monomers. metu.edu.tr

Interactions with Polymer Blends

The interactions of polymers derived from acrylic acids with other polymers in blends are a subject of significant study, as these interactions govern the miscibility and final properties of the material. dergipark.org.trresearchgate.net While specific research on blends containing polymers made exclusively from this compound is not extensively documented, the behavior of polyacrylic acid in blends provides relevant insights. dergipark.org.trresearchgate.net

The carboxyl groups in acrylic acid-based polymers can form strong hydrogen bonds with other polymers that contain proton-accepting groups. chemrxiv.org These interactions can enhance the miscibility of the polymer components, which is crucial for creating stable, homogeneous materials with superior mechanical properties compared to the individual polymers. chemrxiv.org For example, the compatibility between poly(N-isopropyl acrylamide) and polyacrylic acid has been noted, driven by interactions between the amide and carboxyl groups. chemrxiv.org It is anticipated that polymers of this compound would exhibit similar interactive behaviors, with the thiophene ring potentially introducing additional π-π stacking interactions that could further influence blend morphology and properties.

Organic Electronics Applications

The distinct electronic properties originating from its thiophene ring make this compound and its derivatives highly suitable for a range of applications in organic electronics. dergipark.org.tr

Development of Organic Light-Emitting Diodes (OLEDs)

This compound is considered an excellent candidate for use in organic light-emitting diodes (OLEDs). dergipark.org.tr Materials derived from this compound can be incorporated into the emissive layers of OLED devices. google.com The conjugated system of the thiophene ring and the acrylic acid moiety contributes to the electroluminescent properties required for light emission. While specific device performance data is sparse in the reviewed literature, related coumarin-based dyes containing thienyl groups, which share structural similarities, are noted for their use as emitting layers in OLEDs due to high quantum yields and good solubility. mdpi.com This suggests that polymers and molecules derived from this compound hold significant potential for the development of efficient and tunable light-emitting materials.

Research in Organic Photovoltaics (OPVs)

In the field of organic photovoltaics (OPVs), particularly in dye-sensitized solar cells (DSSCs), derivatives of this compound serve as crucial components. The cyano-substituted analogue, 2-cyano-3-(thiophen-2-yl)acrylic acid, and its derivatives are often used as the anchoring group in organic dyes (sensitizers). researchgate.net This group effectively binds the dye molecule to the surface of a semiconductor, typically titanium dioxide (TiO2), facilitating the essential process of electron injection from the excited dye into the semiconductor's conduction band. rsc.orgresearchgate.net

The thiophene unit acts as a π-spacer, connecting an electron-donating part of the dye to the electron-accepting anchor. This conjugated bridge plays a vital role in intramolecular charge transfer upon light absorption. Research has shown that the presence of a thiophene moiety as a linker can enhance electron delocalization compared to a benzene moiety, leading to improved light absorption and device performance. rsc.org

Detailed studies have demonstrated the effectiveness of these dyes. For example, a complex dye incorporating a 2-thienyl-2-cyano acrylic acid moiety has been synthesized and tested in a DSSC. rsc.org The performance of such cells is characterized by several key parameters, as detailed in the table below.

| Dye Name | Short-Circuit Current (JSC) (mA/cm²) | Open-Circuit Voltage (VOC) (mV) | Fill Factor (FF) | Overall Conversion Efficiency (η) (%) | Reference |

|---|---|---|---|---|---|

| In-T-2C | 12.1 | 540.2 | 0.63 | 4.12 | rsc.org |

| In-B-C | 1.07 | 497 | 0.70 | 0.38 | rsc.org |

Table 1: Photovoltaic performance data for two different organic dyes used in DSSCs. The In-T-2C dye contains a thienyl-cyanoacrylic acid moiety, while the In-B-C dye uses a different structure for comparison. rsc.org

Application in Conductive Polymers

Thiophene-based materials, including those derived from this compound, are foundational to the field of conductive polymers. mdpi.com The ability of thiophene units to form extended conjugated systems when polymerized leads to materials that can transport electrical charge.

Polymers can be synthesized directly from thiophene-containing monomers, including those with acrylic acid functionalities, through various methods such as electrochemical polymerization. metu.edu.trmdpi.com This process creates a thin, conductive polymer film directly on an electrode surface. mdpi.com For example, a precursor polymer, a thienyl-group-bearing acrylic polymer, has been synthesized and then electropolymerized to form a free-standing, processable, and conducting film. scientific.net

These conductive polymers have significant applications in electrochromic devices, which can change color upon the application of a voltage. The polymer films can reversibly switch between a neutral, often colored state, and a doped, more transmissive state. metu.edu.tr The synthesis of various polythiophene derivatives and their successful application in electrochromic devices have been extensively reported, demonstrating good switching times, reasonable optical contrast, and high stability. metu.edu.trmetu.edu.tr

Furthermore, copolymers incorporating thienyl units are developed to fine-tune the electrochromic and conductive properties of the resulting materials. metu.edu.tr This versatility makes polymers derived from this compound and related structures highly valuable for creating advanced materials for sensors, displays, and other electronic devices.

Advanced Materials Development

The conjugated system within this compound and its derivatives is central to their application in advanced materials. This structure facilitates electron delocalization, which is a key property for creating materials used in electronics, optics, and sensor technology.

Derivatives of this compound are significant in the development of organic dyes, particularly for applications in dye-sensitized solar cells (DSSCs). sci-hub.segoogleapis.comdovepress.com In these devices, a dye molecule, adsorbed onto a semiconductor surface, is responsible for absorbing light and initiating the process of converting light into electrical energy. The this compound framework often serves as a π-spacer and an anchoring group in the classic donor-π-acceptor (D-π-A) structure of these dyes. researchgate.netjuniperpublishers.com

The carboxylic acid group effectively binds (anchors) the dye to the titanium dioxide (TiO₂) nanoparticle surface, a common semiconductor material in DSSCs. mdpi.com The thiophene ring acts as a component of the conjugated bridge, facilitating efficient charge transfer from the light-absorbing (donor) part of the molecule to the semiconductor's conduction band. researchgate.net

Research has focused on synthesizing various complex dyes that incorporate the 2-cyano-3-(2-thienyl)acrylic acid moiety as the electron acceptor and anchoring group. sci-hub.seresearchgate.netmdpi.comresearchgate.net By modifying the donor and π-bridge components of the molecule, researchers can tune the dye's optical and electrochemical properties to improve solar cell efficiency. researchgate.netjuniperpublishers.com For instance, studies have explored linking different donor atoms or groups, such as sulfur or triphenylamine, to the thienylacrylic acid structure to observe the effect on photovoltaic performance. researchgate.netresearchgate.net

Table 1: Performance of DSSCs Using Dyes Derived from this compound

| Dye Name/Structure | Key Structural Feature | Overall Conversion Efficiency (η) | Source |

| 3-{5-[7-(4-{bis[4-(hexyloxy)phenyl]amino}phenyl)-...]-2-thienyl}-2-cyano acrylic acid (KD-150) | Triarylamine-substituted quinoxaline push-pull dye | 2.32% | mdpi.com |

| (2E)-2-Cyano-3-[5-[4-(2,5-di-2-thienyl-1H-pyrrol-1-yl)phenyl]-2-thienyl]acrylic acid (MC-28) | Pyrrole-based donor with thiophene spacer | 0.35% | researchgate.net |

| Dye 3b with 5-hexyl-2,2'-bithiophene donor | Thieno[3,2-b]thiophene spacer with hexyl-bithiophene donor | 2.49% (4.40% with co-adsorbent) | juniperpublishers.com |

| Dithienylthienothiadiazole-based dye with two cyanoacrylic acid anchors | Dithienylthienothiadiazole central unit | 5.47% (with co-adsorbent) | mdpi.com |

The same electronic properties that make thienylacrylic acid derivatives useful as dyes also lend themselves to the creation of fluorescent compounds. Fluorescence arises from the molecule's ability to absorb light at a specific wavelength and then emit it at a longer wavelength. This process is highly dependent on the molecule's electronic structure, particularly the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). ingentaconnect.com